Diethylamine Hydroiodide

Catalog No.
S912549
CAS No.
19833-78-4
M.F
C4H12IN
M. Wt
201.05 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Diethylamine Hydroiodide

Standard perovskite precursors (e.g., MAI) lack steric bulk for 2D capping layers, causing moisture degradation. DEAI forms stable 2D/3D heterojunctions, passivating surface defects and tuning energy levels. Unlike volatile DEAHCl, DEAI remains stoichiometric during annealing. Key benefits: • Moisture stability: >95% efficiency retention after 100s of hours unencapsulated. • Superior grain boundary passivation vs. PEAI. • Used at 5-10% in MAPbI3 and Sn-based perovskites. Reliable supply for R&D and pilot production.

CAS Number

19833-78-4

Product Name

Diethylamine Hydroiodide

IUPAC Name

N-ethylethanamine;hydroiodide

Molecular Formula

C4H12IN

Molecular Weight

201.05 g/mol

InChI

InChI=1S/C4H11N.HI/c1-3-5-4-2;/h5H,3-4H2,1-2H3;1H

InChI Key

YYMLRIWBISZOMT-UHFFFAOYSA-N

SMILES

CCNCC.I

Canonical SMILES

CC[NH2+]CC.[I-]

The exact mass of the compound Diethylamine Hydroiodide is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Synonyms

Diethylamine Hydriodide, N-Ethylethanamine Hydroiodide, Diethylammonium Iodide, DEAI

Purity

≥98%

Package Size

1 g, 5 g, 10 g, 25 g

Diethylamine Hydroiodide (DEAI, CAS 19833-78-4) is a specialized alkylammonium halide salt primarily utilized as an organic spacer and crystallization modifier in the synthesis of perovskite solar cells (PSCs) and advanced optoelectronic devices. Featuring a secondary amine structure with two ethyl groups, DEAI provides a calculated balance of steric bulk and hydrophobicity compared to standard methyl-based precursors. In procurement and material selection contexts, it is valued for its ability to form stable 2D/3D perovskite heterojunctions (e.g., DA2PbI4), passivate surface trap defects, and precisely tune energy levels in both lead-based and lead-free (tin-based) perovskite systems .

Procurement Fit

Designed as a 2D perovskite structure-directing additive; larger cation size excludes 3D A-site incorporation
High water solubility supports aqueous solution processing and post-treatment workflows
Differentiated passivation mechanism: lattice incorporation for bulk point-defect suppression, unlike surface-only PEAI or PbI₂-scavenging GAI

Substituting Diethylamine Hydroiodide with standard 3D perovskite precursors (like Methylammonium Iodide, MAI) fails to provide the necessary steric hindrance required to form protective 2D capping layers, leading to rapid moisture degradation and inferior long-term stability[1]. Conversely, substituting with the chloride analog (Diethylamine Hydrochloride, DEAHCl) disrupts manufacturability; DEAHCl is highly prone to volatilization during the thermal annealing phase, which causes non-stoichiometric precursor ratios, uneven crystal growth, and significantly lowered fill factors [1]. Furthermore, replacing DEAI with larger aromatic cations (such as Phenethylammonium Iodide, PEAI) impedes effective grain boundary penetration, resulting in sub-optimal trap passivation and lower overall power conversion efficiencies [2].

Substitution Risk

MAI/FAI MAI and FAI form 3D perovskite lattices; substituting with DEAI induces 2D or quasi-2D phases, fundamentally altering device dimensionality and performance
PEAI PEAI acts as a surface-bound shallow defect passivator; DEAI incorporates into the lattice to suppress bulk point defects—mechanism mismatch may shift passivation outcomes
GAI GAI chemically eliminates residual PbI₂; DEAI passivates deep-level defects through lattice integration, leading to different film composition and stability profiles

Crystal Growth Promotion and Defect Reduction vs. Pure MAI Baseline

Incorporating DEAI as an additive in standard MAPbI3 precursor solutions significantly alters the crystallization kinetics compared to using pure MAI. Research demonstrates that a 10% molar addition of DEAI yields a hybrid (DA2PbI4)0.05MAPbI3 film with grain sizes exceeding 1 micrometer and a pinhole-free morphology, whereas the MAI-only baseline results in a poor-quality surface with small crystals. This structural enhancement translates to a power conversion efficiency (PCE) increase from 15.73% (baseline) to 19.05% (DEAI-doped), alongside a high fill factor of 79.04% [1].

Evidence DimensionPower Conversion Efficiency (PCE) and Grain Size
Target Compound DataPCE of 19.05%, grain size > 1 μm (10% DEAI doped)
Comparator Or BaselinePCE of 15.73%, small-sized crystals with pinholes (Pure MAPbI3 / MAI only)
Quantified Difference20% relative increase in PCE; elimination of pinholes
ConditionsSolution-processed planar perovskite solar cells using antisolvent-assisted deposition

Buyers formulating photovoltaic inks should prioritize DEAI to ensure uniform, large-grain film morphology that minimizes non-radiative recombination.

Passivator Comparison PCE
Head-to-head
DEAI 21.74%Pristine 19.95%
PEAI-ALS 21.82%GAI-ALS 22.21%
Anisole liquid soaking post-treatment; ambient conditions
Comparable PCE gain via distinct bulk point-defect suppression pathway, not surface-only passivation
Selection context: when lattice incorporation is intended

Thermal Processing Stability vs. Diethylamine Hydrochloride (DEAHCl)

While ammonium chlorides are sometimes used as crystallization aids, the choice of halide is critical for processing stability. Diethylamine Hydrochloride (DEAHCl) tends to volatilize out of the perovskite film during the thermal annealing phase, leading to non-stoichiometric ratios, uneven crystal growth, and ultimately low fill factors. In contrast, Diethylamine Hydroiodide (DEAI) remains stable and successfully embeds as a 2D perovskite phase (DA2PbI4) within the 3D matrix, preserving the stoichiometric integrity of the film and enabling high device performance [1].

Evidence DimensionPrecursor volatility and stoichiometric retention during annealing
Target Compound DataDEAI remains embedded, forming stable DA2PbI4 phases (FF = 79.04%)
Comparator Or BaselineDEAHCl volatilizes during crystal growth, causing non-uniformity and low FF
Quantified DifferenceDEAI maintains stoichiometric ratio; DEAHCl induces volatile precursor loss
ConditionsThermal annealing of perovskite films during device fabrication

For scalable manufacturing, procuring the iodide salt (DEAI) instead of the chloride salt is essential to prevent precursor loss and ensure reproducible batch-to-batch film quality.

2D/3D Heterojunction PCE
Head-to-head
23.50%
Control: 21.58% | +1.92% absolute gain | 97% PCE retention after 500 h ambient air
Reported PCE improvement and ambient stability endpoint from in situ 2D capping layer formation
Unencapsulated devices; supports passivation workflow evaluation

Grain Boundary Passivation vs. Large Aromatic Cations (e.g., PEAI)

In the construction of 2D/3D perovskite heterojunctions, the physical size of the organic spacer dictates its ability to passivate defects. Compared to bulky aromatic amine salts like Phenethylammonium Iodide (PEAI), the smaller, flexible alkyl structure of DEAI allows it to more effectively penetrate and fill grain boundaries. This efficient passivation of trap defects in a Cs0.05FA0.85MA0.1PbI3 system increased the PCE from 21.58% to 23.50% and yielded an open-circuit voltage (VOC) of 1.154 V. Furthermore, DEAI-treated unencapsulated devices retained 97% of their initial PCE after 500 hours in ambient air [1].

Evidence DimensionPower Conversion Efficiency and Environmental Stability
Target Compound DataPCE of 23.50%; retains 97% PCE after 500 hours (DEAI treated)
Comparator Or BaselinePCE of 21.58% (Untreated baseline); inferior boundary filling (Large aromatic cations)
Quantified DifferenceAbsolute PCE increase of 1.92%; near-total retention of efficiency in air
ConditionsIn situ surface regulation of 3D perovskite (Cs/FA/MA system) stored in air unencapsulated

Selecting DEAI over traditional aromatic spacers provides environmental stability and defect passivation, critical for commercializing unencapsulated optoelectronic devices.

2D vs 3D Crystallization
Class-level
DEAI → 2D Ruddlesden-Popper phases
MAI → 3D MAPbI₃ perovskite
Cation steric bulk enforces layered crystallization; structural outcome is dimensionality, not continuous tuning
Based on tolerance factor principles; verify with specific formulation

Valence Band Alignment in Lead-Free Tin (Sn) Perovskites

In the development of less-toxic, tin-based halide perovskites (THPs), energy band alignment with charge transport layers is a major bottleneck. The inclusion of DEAI as a cation in the (DEAxFA1-x)0.98EDA0.01SnI3 perovskite system shifts the Valence Band Maximum (VBM) to a deeper level of -5.15 eV, compared to the baseline VBM of -4.97 eV. This 0.18 eV downward shift significantly reduces deep trap states and facilitates efficient hole transportation between the perovskite layer and standard hole transport materials like PEDOT:PSS [1].

Evidence DimensionValence Band Maximum (VBM) Shift
Target Compound DataVBM of -5.15 eV (DEAI-doped THP)
Comparator Or BaselineVBM of -4.97 eV (Baseline THP without DEAI)
Quantified Difference0.18 eV deeper VBM, reducing deep trap states
ConditionsTin-based halide perovskite (THP) thin films interfaced with PEDOT:PSS

For researchers and engineers developing RoHS-compliant, lead-free solar cells, DEAI is a critical additive for tuning the electronic band structure to match standard transport layers.

Purity & Quality Control
Specification review
Purity ≥97.0% (N,T)
MP 173.0–177.0°C
Water solubility: high; vendor-reported specifications
Baseline identity and purity benchmarks for batch-to-batch reproducibility
Review lot-specific certificate for procurement decisions

High-Efficiency Planar Perovskite Solar Cell Manufacturing

DEAI is utilized as a precursor additive (typically at 5-10% molar ratios) in MAPbI3 or mixed-cation (FA/MA/Cs) perovskite inks. Its ability to promote crystal growth, eliminate pinholes, and form stable 2D/3D heterojunctions makes it suitable for manufacturing planar perovskite solar cells that require high power conversion efficiencies and long-term moisture stability without the volatility issues of chloride salts [1].

Lead-Free (Tin-Based) Optoelectronic Device Formulation

In the formulation of tin-based halide perovskites (THPs) for eco-friendly solar cells and field-effect transistors, DEAI serves as a crucial bandgap-tuning cation. By shifting the valence band maximum deeper, it ensures better energy alignment with hole transport layers like PEDOT:PSS, directly addressing the poor charge extraction typically seen in undoped Sn-based devices [2].

Unencapsulated Device Prototyping and Environmental Testing

For R&D environments focused on evaluating the intrinsic environmental stability of new perovskite formulations, DEAI acts as an effective surface passivator. Its specific steric profile allows it to fill grain boundaries more effectively than bulky aromatic spacers, enabling unencapsulated devices to retain over 95% of their efficiency after hundreds of hours in ambient air, thereby streamlining the prototyping workflow[3].

Application Fit Matrix

Application
Selection Property
Validation Focus
2D/3D heterojunction passivation studies
In situ formation of 2D capping layer via lattice interaction with Pb–I octahedra
PCE enhancement and ambient stability retention under unencapsulated storage
Bulk point-defect suppression research
Lattice incorporation for deep-level defect mitigation, distinct from surface-bound passivators
Bulk defect density reduction and comparison with PEAI/GAI mechanisms
2D perovskite layer development for moisture-resistant devices
Cation size enforces layered Ruddlesden-Popper crystallization; higher hydrophobicity
Moisture resistance, phase stability, and device lifetime under ambient conditions
CsPbI₃ all-inorganic perovskite defect passivation
Compatibility with cesium-based formulations and P3HT hole transport layer
Defect density, non-radiative recombination suppression, and quantum efficiency endpoints

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation]

Pictograms

Irritant

Irritant

Other CAS

19833-78-4

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